molecular formula C28H26N2O7S B12165226 prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12165226
M. Wt: 534.6 g/mol
InChI Key: PLECVCQHPRJNJO-HZHRSRAPSA-N
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Description

Prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O7S and its molecular weight is 534.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazolo-pyrimidine core : This structure is often associated with various biological activities including anti-inflammatory and anticancer effects.
  • Acetyloxy and methoxy substituents : These functional groups may enhance the compound's solubility and biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent:

  • COX Inhibition : Similar compounds have been reported to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Thiazolo-Pyrimidine Derivatives :
    • Objective : To evaluate the anticancer activity of thiazolo-pyrimidine derivatives.
    • Findings : The study found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
    • : The presence of specific substituents significantly influenced the anticancer efficacy.
  • Inflammation Model Study :
    • Objective : To assess the anti-inflammatory effects of a related thiazolo-pyrimidine compound.
    • Findings : The compound demonstrated a significant reduction in edema in animal models when compared to control groups. The mechanism was attributed to COX-II inhibition and subsequent reduction in inflammatory cytokine levels .

Data Tables

Biological ActivityMechanismReference
AnticancerPI3K/Akt/mTOR inhibition
Anti-inflammatoryCOX-II inhibition
CytotoxicityInduction of apoptosis

Properties

Molecular Formula

C28H26N2O7S

Molecular Weight

534.6 g/mol

IUPAC Name

prop-2-enyl (2E)-5-(4-acetyloxyphenyl)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O7S/c1-6-13-36-27(33)24-16(2)29-28-30(25(24)18-7-9-20(10-8-18)37-17(3)31)26(32)23(38-28)15-19-14-21(34-4)11-12-22(19)35-5/h6-12,14-15,25H,1,13H2,2-5H3/b23-15+

InChI Key

PLECVCQHPRJNJO-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C

Origin of Product

United States

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